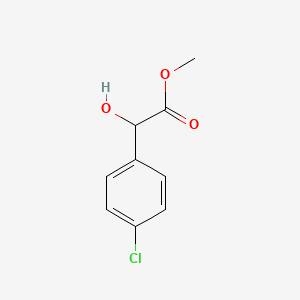

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISNRFMQCNBYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Development

Conventional Batch Synthetic Routes to Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Traditional laboratory and industrial synthesis of this compound has primarily relied on well-established batch reaction protocols. These methods, while effective, are often characterized by stepwise operations, longer reaction times, and challenges in scalability and safety.

A primary and straightforward route to this compound is through the esterification of 4-chloromandelic acid. The Fischer esterification is a classic and widely employed method for this transformation. masterorganicchemistry.comcerritos.edu This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comcerritos.edu

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used. masterorganicchemistry.comcerritos.edu The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

| Reaction | Reactants | Catalyst | Key Conditions | Product |

| Fischer Esterification | 4-Chloromandelic acid, Methanol | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) | Excess methanol, Heat | This compound |

An alternative synthetic pathway involves the reduction of an alpha-ketoester, specifically methyl 4-chlorobenzoylformate. This approach offers a different disconnection and can be advantageous depending on the availability of starting materials. The reduction of the ketone functionality to a secondary alcohol yields the desired product.

Various reducing agents can be employed for this transformation. For instance, sodium borohydride (NaBH₄) is a common and chemoselective reducing agent that can effectively reduce ketones in the presence of esters. chegg.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at moderate temperatures. Asymmetric reduction strategies can also be employed to produce enantiomerically enriched this compound, which is often crucial for pharmaceutical applications. This can be achieved using chiral reducing agents or catalysts. The asymmetric reduction of the analogous methyl benzoylformate using yeast cells has been reported to produce the corresponding (R)-(-)-mandelic acid methyl ester with high enantioselectivity. chemicalbook.com

| Starting Material | Reducing Agent | Solvent | Key Feature | Product |

| Methyl 4-chlorobenzoylformate | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Chemoselective reduction of the ketone | This compound |

| Methyl 4-chlorobenzoylformate | Chiral reducing agents/catalysts | Varies | Enantioselective synthesis | (R) or (S)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate |

Other laboratory-scale syntheses of this compound and related compounds have been documented. These can include multi-step sequences that may offer advantages in terms of stereocontrol or functional group compatibility. For example, a process could involve the stereoselective cyanation of 4-chlorobenzaldehyde to form the corresponding cyanohydrin, followed by hydrolysis and esterification. google.com This method allows for the introduction of the hydroxyl and carboxylate functionalities in a controlled manner.

Another approach could involve the use of organometallic reagents. For instance, the addition of a suitable organometallic species to a glyoxylate derivative could potentially yield the target molecule, although this route may present challenges in terms of selectivity and functional group tolerance.

Modern and Advanced Synthetic Protocols

In recent years, the field of organic synthesis has seen a significant shift towards the adoption of more efficient, safer, and sustainable technologies. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govresearchgate.net

The application of flow chemistry to the synthesis of this compound offers several potential advantages over traditional batch processes. nih.gov Flow reactors, typically consisting of small-diameter tubing, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control can lead to improved yields, higher selectivity, and safer operation, especially when dealing with hazardous reagents or exothermic reactions. nih.gov

A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated or cooled reaction coil, potentially packed with a solid-supported catalyst. thieme-connect.de The product stream can then be collected and purified in a continuous fashion, allowing for a more streamlined and automated manufacturing process. This approach can significantly reduce reaction times and improve process efficiency. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced due to small dimensions |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization | Scaled by running for longer times (scaling-out) |

| Process Control | Manual or semi-automated | Fully automated with precise control |

A more advanced and elegant approach to the synthesis of alpha-hydroxy esters like this compound in a continuous flow setup could involve the integration of diazo transfer and subsequent O-H insertion reactions. Alpha-diazo ketones are versatile intermediates in organic synthesis and can be generated through diazo transfer reactions. orgsyn.org

In a hypothetical flow process, an appropriate precursor, such as a β-keto ester derived from 4-chloroacetophenone, could be subjected to a diazo transfer reaction using a sulfonyl azide reagent. The resulting diazo compound could then be passed through a reactor containing a suitable catalyst, such as a rhodium or copper complex, in the presence of water. This would facilitate an O-H insertion reaction, where the hydroxyl group from water inserts into the carbon-metal carbene intermediate, to form the desired alpha-hydroxy ester.

The integration of these steps into a continuous flow system would offer significant advantages in terms of safety, as diazo compounds can be explosive and are best handled in small quantities. A flow setup allows for the in situ generation and immediate consumption of the diazo intermediate, minimizing the risks associated with its accumulation. nih.gov

Flow Chemistry Applications for Continuous Synthesis

Utilization of Azide Resins in Continuous Flow Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The use of solid-supported reagents, such as azide resins, within these systems is a notable advancement. Azide resins serve as a safer alternative to handling hydrazoic acid or sodium azide, which are highly toxic and potentially explosive.

While direct literature on the synthesis of this compound using azide resins in a continuous flow system is not extensively available, the principles can be applied to a plausible synthetic intermediate. A potential pathway to the target molecule could involve the nucleophilic substitution of a suitable precursor, such as a compound with a leaving group at the 2-position, with an azide followed by subsequent transformations.

The general application of azide resins in continuous flow systems involves passing a solution of the substrate through a packed-bed reactor containing the resin. The azide group is transferred from the resin to the substrate, and the product is continuously eluted. This method has been successfully employed for the synthesis of various organic azides, which are versatile intermediates. For instance, the conversion of alkyl halides to alkyl azides is a common application. The azide can then be reduced to an amine or participate in other reactions.

A hypothetical application for a precursor to this compound could involve the following transformation:

Table 1: Hypothetical Continuous Flow Azidation

| Parameter | Value |

|---|---|

| Substrate | Methyl 2-(4-chlorophenyl)-2-bromoacetate |

| Reagent | Polymer-supported azide resin |

| Solvent | Acetonitrile (B52724) |

| Flow Rate | 0.5 mL/min |

| Temperature | 60 °C |

| Residence Time | 10 min |

| Product | Methyl 2-azido-2-(4-chlorophenyl)acetate |

This approach would offer enhanced safety by avoiding the handling of soluble azides and would allow for precise control over reaction conditions, leading to high yields and purity of the azido intermediate. cam.ac.uk The subsequent conversion of the azido group to a hydroxyl group would then lead to the final product.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. Key considerations include the use of safer solvents and the maximization of atom economy.

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. While a completely solvent-free synthesis of this compound may be challenging, research into reduced-solvent methodologies is ongoing.

One potential approach is the use of mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) with little to no solvent. Another strategy is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, which have a lower environmental impact than traditional organic solvents.

For the synthesis of α-hydroxy esters like this compound, reactions such as the Reformatsky reaction, which typically uses ethereal or aromatic solvents, could be adapted to greener solvent systems or potentially solvent-free conditions with the right catalyst and reaction setup. libretexts.orgrecnotes.com

Table 2: Comparison of Solvent Usage in a Hypothetical Synthetic Step

| Method | Solvent | Solvent Volume (per mole of product) | Environmental Impact |

|---|---|---|---|

| Traditional Batch | Toluene (B28343) | 5 L | High |

| Green Alternative | 2-Methyltetrahydrofuran | 2 L | Medium |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible and efficient synthesis of this compound can be achieved through the reduction of its corresponding α-keto ester, methyl 2-(4-chlorophenyl)-2-oxoacetate. This precursor can be synthesized via a Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride. chemicalbook.com

The final reduction step is a prime example of a reaction with high atom economy. Catalytic hydrogenation is a particularly atom-economical method.

Reaction: Methyl 2-(4-chlorophenyl)-2-oxoacetate + H₂ --(Catalyst)--> this compound

In this reaction, all the atoms of the hydrogen molecule are incorporated into the final product. The only other reactant is the α-keto ester, and in an ideal scenario, the conversion would be 100%, leading to a theoretical atom economy of 100%.

Table 3: Atom Economy Calculation for the Reduction of Methyl 2-(4-chlorophenyl)-2-oxoacetate

| Reactant | Molecular Weight ( g/mol ) | Mass of Desired Product ( g/mol ) | % Atom Economy |

|---|---|---|---|

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198.60 | 200.62 | 100% (for the addition of H₂) |

This high atom economy, coupled with the potential for using recyclable catalysts, makes this synthetic route highly desirable from a green chemistry perspective.

Stereochemistry and Enantioselective Synthesis

Enantioselective Synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer or diastereomer over another. wikipedia.org This approach is highly efficient as it directly produces the desired chiral molecule, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. The primary methods for the enantioselective synthesis of this compound involve the stereocontrolled reduction of its prochiral precursor, Methyl 2-(4-chlorophenyl)-2-oxoacetate.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and related compounds, such as α-oxoesters, to their corresponding chiral alcohols. wikipedia.org The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the precursor, Methyl 2-(4-chlorophenyl)-2-oxoacetate, with the stereochemical outcome guided by a chiral catalyst. wikipedia.org

The most common catalysts for this transformation are based on transition metals like Ruthenium, Rhodium, and Iridium, complexed with chiral ligands. A notable example is the Ruthenium-BINAP system, which is highly effective for the hydrogenation of functionalized ketones. wikipedia.org Another significant method is transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of molecular hydrogen gas.

Furthermore, enantioselective reductions can be achieved using chiral hydride reagents. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst and a borane (B79455) source, is a well-established method for the highly enantioselective reduction of prochiral ketones. organic-chemistry.orginsuf.org This catalyst, generated in situ from a chiral amino alcohol, coordinates with the borane and the ketone's carbonyl group, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl, yielding the chiral alcohol with high enantiomeric excess (ee). organic-chemistry.orgmdpi.com

Table 1: Overview of Asymmetric Reduction Strategies

| Method | Catalyst Type | Precursor | Product | Key Features |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (Ru, Rh, Ir) + Chiral Ligand (e.g., BINAP) | Methyl 2-(4-chlorophenyl)-2-oxoacetate | This compound | High efficiency and turnover numbers; requires high-pressure H₂. |

| Asymmetric Transfer Hydrogenation | Ru or Rh Complex + Chiral Ligand | Methyl 2-(4-chlorophenyl)-2-oxoacetate | This compound | Milder conditions; uses hydrogen donors like isopropanol. |

The development of novel and efficient chiral catalytic systems is central to modern asymmetric synthesis. For the preparation of α-hydroxy esters, catalysts are designed to create a specific chiral environment around the reacting substrate. nih.gov The chiral information from the catalyst is transferred to the product, resulting in a single enantiomer. wikipedia.org

Metal-based catalysts are predominant, where a metal center like rhodium or ruthenium is made chiral by coordination to enantiomerically pure organic molecules known as ligands. Diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful classes of chiral ligands. wikipedia.org The precise geometry and electronic properties of the metal-ligand complex are crucial for achieving high enantioselectivity. For instance, Rh/DuanPhos complexes have demonstrated excellent activity and enantioselectivity in the asymmetric hydrogenation of N-acylated β-enamine esters, achieving turnover numbers (TON) up to 10,000 and 99% ee. okayama-u.ac.jp While this is a different substrate class, it highlights the power of these catalytic systems.

Recent advancements have also focused on catalysts using more earth-abundant and less toxic metals, such as manganese, which have shown promise in the asymmetric hydrogenation of ketimines. nih.gov The modular nature of these catalysts allows for fine-tuning of the ligand structure to optimize selectivity for a specific substrate. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has grown rapidly, offering a complementary approach to metal catalysis. For reactions involving carbonyl compounds, chiral amines and amino acids, such as proline and its derivatives, are common catalysts.

One relevant organocatalytic method is the enantioselective α-hydroxymethylation of aldehydes, which can be catalyzed by α,α-diarylprolinol silyl (B83357) ethers. organic-chemistry.org This type of catalyst operates by forming a chiral enamine intermediate with the carbonyl substrate, which then reacts with an electrophile. Although the direct application to α-oxoesters like Methyl 2-(4-chlorophenyl)-2-oxoacetate is less common, the principles of enamine and iminium ion catalysis could be adapted. For instance, cinchona alkaloids like quinidine (B1679956) and quinine (B1679958) have been successfully used as catalysts in various enantioselective reactions, including formal [4+2] cycloadditions. oaepublish.comrsc.org These catalysts function by activating substrates through hydrogen bonding and inducing a chiral environment for the reaction.

Analytical Assessment of Stereochemical Purity (e.g., Enantiomeric Excess Determination)

The accurate determination of stereochemical purity, specifically the enantiomeric excess (ee), is crucial after a kinetic resolution or any asymmetric synthesis. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com For this compound, the most widely used and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. shimadzu.com This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are highly effective for the resolution of a broad range of chiral compounds, including aryl hydroxyacetates. nih.govscilit.com Columns such as the Chiralpak® and Lux® series are commercially available and frequently employed for this purpose. ntnu.no

The analytical method development involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. shimadzu.com Mobile phases in normal-phase HPLC typically consist of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol). ntnu.no The separated enantiomers are detected using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. masterorganicchemistry.com

While chiral HPLC is the predominant technique, other methods can also be used for ee determination. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents to induce chemical shift differences between the enantiomers.

Gas Chromatography (GC): On a chiral stationary phase, suitable for volatile derivatives.

Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can provide information on the stereochemical composition of a sample, though they are generally less common for precise quantitative determination than chiral chromatography. nih.govrsc.org

For routine and accurate analysis in the synthesis of enantiomerically enriched this compound, chiral HPLC remains the gold standard due to its robustness, reproducibility, and high resolving power. nih.govnih.gov

Table 2: Common Analytical Techniques for Enantiomeric Excess Determination This table outlines the primary methods used to assess the stereochemical purity of chiral compounds like this compound.

| Analytical Method | Principle of Operation | Typical Application | Advantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Routine ee determination in research and quality control. | High accuracy, reproducibility, and broad applicability. |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Analysis of volatile chiral compounds or their derivatives. | High resolution for suitable analytes. |

| NMR Spectroscopy | Use of chiral auxiliaries to create a diastereomeric environment, causing distinguishable signals for enantiomers. | Structural confirmation and ee determination. | Provides structural information simultaneously. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Qualitative and sometimes quantitative analysis of enantiomeric composition. | Sensitive to stereochemistry. |

Reaction Mechanisms and Pathways

Mechanistic Studies of Synthetic Transformations

The formation of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate typically involves two key transformations: esterification of the corresponding carboxylic acid and reduction of a keto-ester precursor. The mechanisms of these reactions have been extensively studied.

Esterification Pathways

The most common method for synthesizing this compound is through the Fischer esterification of 4-chloromandelic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid or tosic acid. nih.govacs.org This is a reversible nucleophilic acyl substitution reaction. nih.gov The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-chloromandelic acid, increasing the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). researchgate.net

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. nih.gov

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of methanol or water, to yield the final product, this compound, and regenerate the acid catalyst. researchgate.net

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. acs.org

Reduction Pathways

An alternative synthetic route to this compound involves the reduction of a precursor like methyl 4-chlorobenzoylformate. This transformation can be achieved using various reducing agents, with bioreduction methods gaining prominence due to their high enantioselectivity. frontiersin.org

Enzymatic reduction, often utilizing ketoreductases, provides a green and efficient pathway. The mechanism of these biocatalytic reductions generally involves the transfer of a hydride ion from a cofactor, such as NADH or NADPH, to the carbonyl carbon of the keto-ester. The enzyme's active site provides a chiral environment that directs the hydride attack to one face of the carbonyl group, leading to the formation of a specific enantiomer of the hydroxy-ester. nih.gov

Elucidation of Chiral Induction and Recognition Mechanisms in Asymmetric Reactions

The stereochemistry of the hydroxyl group is a critical aspect of this compound, particularly in pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer, and this is achieved through various strategies that rely on the principles of chiral induction and recognition.

One effective method for obtaining enantiomerically pure this compound is through the enzymatic resolution of racemic 2-chloromandelic acid, followed by esterification. nih.gov Lipases are commonly employed for this purpose, catalyzing the enantioselective esterification of one of the enantiomers of the acid. The mechanism of this kinetic resolution is often described by the Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this model, the enzyme first reacts with one of the substrates (the acyl donor) to form an acylated enzyme intermediate, releasing the first product. This intermediate then reacts with the second substrate (one enantiomer of the alcohol) to form the final ester product and regenerate the free enzyme.

The basis for chiral recognition by the enzyme lies in the three-dimensional structure of its active site. The "three-point interaction model" is a conceptual framework often used to explain this selectivity. organic-chemistry.orgresearchgate.netmarquette.edu According to this model, for an enzyme to differentiate between two enantiomers, there must be at least three points of interaction between the substrate and the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and steric hindrance. The precise spatial arrangement of these interaction points in the active site allows for a more stable transition state to be formed with one enantiomer over the other, leading to a higher reaction rate for the preferred enantiomer. organic-chemistry.orgmarquette.edu

Investigation of Degradation Pathways and Byproduct Formation

Understanding the degradation pathways of this compound is essential for determining its stability and shelf-life. The primary degradation route for esters is hydrolysis, which is the reverse of the Fischer esterification.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, this compound can be hydrolyzed back to 4-chloromandelic acid and methanol. The mechanism is the microscopic reverse of the Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol. nih.govwikipedia.org

Thermal and Photodegradation: While specific studies on the thermal and photodegradation of this compound are limited, related compounds such as poly(alpha-hydroxyesters) are known to undergo thermal degradation, which can be accelerated in the presence of certain fillers. nih.govresearchgate.net Phthalate esters, which share the aromatic ester functionality, can undergo photodegradation through pathways involving the cleavage of the C-O bond and reactions with photochemically generated reactive species like hydroxyl radicals. acs.orgfrontiersin.orgnih.govnih.govresearchgate.net

Byproduct Formation: The primary byproduct in the Fischer esterification synthesis of this compound is water. nih.gov However, under certain conditions, side reactions can occur. For instance, if the reaction temperature is too high, dehydration of the alpha-hydroxy acid precursor could potentially lead to the formation of unsaturated byproducts. Incomplete reaction will also result in the presence of unreacted 4-chloromandelic acid and methanol in the final product mixture.

Computational Chemistry in Reaction Mechanism Exploration

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including those involved in the synthesis of this compound. rsc.orgresearchgate.netsharif.ir

Computational studies can provide detailed insights into the geometries of reactants, transition states, and products, as well as the activation energies associated with each step of a reaction. For the Fischer esterification, DFT calculations can model the protonation of the carboxylic acid, the nucleophilic attack of the alcohol, and the subsequent proton transfers and elimination steps, providing a quantitative understanding of the reaction energy profile. rsc.orgresearchgate.netsharif.ir

In the context of asymmetric synthesis, molecular modeling and docking studies can be used to investigate the interactions between a substrate and the active site of an enzyme, such as a lipase. nih.govnih.gov These simulations can help to visualize the binding modes of the different enantiomers and quantify the energetic differences that lead to chiral recognition and enantioselectivity. By calculating the interaction energies between the substrate and key amino acid residues in the enzyme's active site, researchers can gain a deeper understanding of the "three-point interaction model" at a molecular level.

Furthermore, computational models can be constructed to simulate and optimize reaction processes, such as the enzymatic resolution of 2-chloromandelic acid. nih.gov These models can take into account various reaction parameters and help in predicting the outcome of the reaction under different conditions, thereby guiding experimental work and process optimization.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, providing detailed information about the carbon-hydrogen framework. hyphadiscovery.com Both ¹H NMR and ¹³C NMR spectra offer unique insights into the molecule's connectivity.

In a typical ¹H NMR spectrum, the protons of the 4-chlorophenyl group are expected to appear as a set of doublets in the aromatic region (approximately 7.3-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH-OH) would likely produce a singlet at around 5.2 ppm, while the hydroxyl proton (-OH) would also present as a singlet, with a chemical shift that can vary depending on solvent and concentration. The methyl protons (-OCH₃) of the ester group are anticipated to be observed as a sharp singlet further upfield, typically around 3.7 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is expected at the most downfield position, around 172 ppm. The carbons of the 4-chlorophenyl ring would resonate in the 128-138 ppm range, with the carbon atom bonded to the chlorine showing a distinct chemical shift. The methine carbon (CH-OH) would appear around 72 ppm, and the methyl carbon of the ester group would be observed at approximately 53 ppm. malayajournal.orgdocbrown.info

For unambiguous assignment and complete structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com These advanced experiments reveal proton-proton couplings and correlations between protons and carbons over one or multiple bonds, respectively, confirming the precise atomic arrangement within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic CH (ortho to Cl) | ~ 7.4 | ~ 129.0 | Doublet |

| Aromatic CH (meta to Cl) | ~ 7.3 | ~ 128.5 | Doublet |

| Methine CH | ~ 5.2 | ~ 72.0 | Singlet |

| Hydroxyl OH | Variable | - | Singlet |

| Methyl OCH₃ | ~ 3.7 | ~ 53.0 | Singlet |

| Carbonyl C=O | - | ~ 172.0 | - |

| Aromatic C-Cl | - | ~ 134.0 | - |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and investigate the fragmentation patterns of this compound, further corroborating its structure. ijprajournal.com The molecular formula of the compound is C₉H₉ClO₃, corresponding to a monoisotopic mass of approximately 200.02 Da. nih.govscbt.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. A key feature would be the presence of an isotopic peak at m/z 202 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would induce fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uk The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 169.

Loss of the carbomethoxy group (•COOCH₃): This cleavage would produce a prominent peak corresponding to the [C₇H₆ClO]⁺ ion at m/z 141.

Cleavage of the 4-chlorophenyl group: This could lead to a fragment ion corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ at m/z 111.

These fragmentation patterns help to piece together the molecular structure and confirm the identity of the compound. Softer ionization techniques, such as electrospray ionization (ESI), are often used in conjunction with liquid chromatography (LC-MS) and typically show a strong signal for the molecular ion with minimal fragmentation. ijprajournal.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 200/202 | Molecular Ion [M]⁺ | [C₉H₉ClO₃]⁺ | Presence of Cl isotope pattern |

| 169/171 | [M - •OCH₃]⁺ | [C₈H₆ClO₂]⁺ | Loss of methoxy radical |

| 141/143 | [M - •COOCH₃]⁺ | [C₇H₆ClO]⁺ | Loss of carbomethoxy group |

X-ray Crystallography for Solid-State Structure Analysis (e.g., intermolecular interactions, halogen bonding)

The crystal structure would be stabilized by a variety of non-covalent interactions. Classical hydrogen bonds are expected to be a dominant feature, with the hydroxyl group (-OH) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of the ester group serving as an acceptor. This interaction could link molecules into chains or more complex networks. researchgate.net

Given the presence of a chlorine atom, the potential for halogen bonding exists. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on an adjacent molecule. nih.govrsc.orgmdpi.com In the crystal lattice of this compound, a Cl···O interaction between the chlorine atom of one molecule and the carbonyl or hydroxyl oxygen of another is a plausible stabilizing force.

Other significant interactions contributing to the crystal packing include C-H···π interactions, where a C-H bond points towards the electron-rich π-system of the chlorophenyl ring, and potentially π-π stacking interactions between adjacent aromatic rings. nih.govnih.gov Hirshfeld surface analysis is a computational method often used to visualize and quantify these various intermolecular contacts within the crystal structure. nih.govnih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) | Carbonyl Oxygen (C=O) | Primary interaction defining molecular packing. |

| Halogen Bonding | Chlorine atom (C-Cl) | Carbonyl/Hydroxyl Oxygen | Contributes to lattice stability. nih.gov |

| C-H···π Interactions | Aromatic/Methyl C-H | π-system of chlorophenyl ring | Stabilizes the three-dimensional network. |

Advanced Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer. biomedres.us High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. ijprajournal.commdpi.com

For routine purity analysis, reversed-phase HPLC with a C18 column is commonly employed. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a UV detector set to monitor the absorbance of the aromatic ring, allows for the separation and quantification of the compound and any related impurities.

Since this compound possesses a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers, (R) and (S). Separating these enantiomers is critical in many applications. This is achieved using chiral chromatography. jackwestin.com Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving this type of chiral compound. researchgate.netmdpi.com The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Chiral gas chromatography (GC) can also be utilized for enantiomeric separation, often after derivatization of the analyte. nih.gov

Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for rapid reaction monitoring during synthesis. mdpi.com The choice of chromatographic method depends on the specific analytical goal, whether it is routine purity assessment, impurity profiling, or enantiomeric separation. biomedres.usnih.gov

Table 4: Chromatographic Techniques and Their Applications

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Primary Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification. mdpi.com |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol (B130326) | Separation and quantification of (R) and (S) enantiomers. researchgate.net |

| Gas Chromatography (GC) | Chiral capillary column | Temperature gradient program | Enantiomeric separation (often after derivatization). nih.gov |

Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Applications of DFT for a molecule like Methyl 2-(4-chlorophenyl)-2-hydroxyacetate involve optimizing its three-dimensional geometry to find the most stable conformation (lowest energy state). From this optimized structure, various properties can be calculated, including bond lengths, bond angles, dihedral angles, and the distribution of electronic charge. In studies of related compounds, such as other chlorophenyl derivatives, DFT has been employed to investigate molecular behavior and geometry. xisdxjxsu.asia For instance, DFT calculations can reveal how the presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electron density distribution across the entire molecule. Theoretical studies on analogous molecules have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to generate and analyze molecular properties. mdpi.com

Table 1: Illustrative Geometrical Parameters Calculated by DFT This table presents hypothetical optimized parameters for this compound to illustrate typical DFT output.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | Cl-C-C (aromatic) | 119.5° |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. xisdxjxsu.asia It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing a chlorophenyl group, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the ester group or other parts of the molecule. This analysis helps predict which sites on the molecule are susceptible to nucleophilic or electrophilic attack. xisdxjxsu.asia

Table 2: Illustrative Frontier Orbital Energies This table shows representative energy values for a molecule similar in structure to this compound to demonstrate the output of FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Electron Donor Capability |

| LUMO | -1.25 | Electron Acceptor Capability |

| Energy Gap (ΔE) | 5.60 | Chemical Reactivity/Stability |

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Molecular modeling techniques, particularly DFT, are invaluable for mapping out reaction pathways. By calculating the energies of reactants, products, and any intermediate structures, a potential energy surface for a reaction can be constructed. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and thus the rate of the reaction.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to model the structure of the transition states. For example, in a catalyzed reaction, calculations can elucidate how the catalyst stabilizes intermediates and lowers the activation energy. mdpi.com This analysis provides a detailed, step-by-step view of the reaction mechanism at the atomic level, which is often impossible to observe directly through experimental means. escholarship.org

Theoretical Studies on Chiral Recognition Mechanisms

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Understanding how these enantiomers interact differently with other chiral molecules (a process known as chiral recognition) is critical in fields like pharmacology and chiral separations.

Theoretical studies employ molecular docking and other simulation techniques to model the interaction between an enantiomer and a chiral selector, such as a cyclodextrin or an enzyme active site. mdpi.com These models calculate the binding energies of the complexes formed between each enantiomer and the selector. A significant difference in binding energy between the two diastereomeric complexes indicates effective chiral recognition. These studies often highlight the specific intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the discrimination. For instance, simulations can show how the hydroxyl and ester groups of one enantiomer form more stable hydrogen bonds with a chiral host compared to the other enantiomer, explaining the basis of separation. mdpi.com

Prediction of Spectroscopic Parameters for this compound

Computational chemistry can accurately predict various spectroscopic parameters. After optimizing the molecular geometry using a method like DFT, the vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. ias.ac.in

These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data. For example, calculated vibrational frequencies can be matched to peaks in an experimental IR spectrum, allowing for a definitive assignment of which molecular motions (e.g., C=O stretch, O-H bend) correspond to each peak. mdpi.com Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms in this compound can be compared to experimental spectra to confirm the molecular structure. The agreement between calculated and experimental spectra provides strong validation for the computed molecular structure and electronic properties. uomphysics.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Synthetic Transformations

Synthesis of Sulfonyloxyacetic Ester Derivatives

The secondary hydroxyl group of methyl 2-(4-chlorophenyl)-2-hydroxyacetate is readily converted into a sulfonyloxy group, a common strategy in organic synthesis to transform an alcohol into a good leaving group. This derivatization is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base.

The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct. Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl anhydride (Tf₂O). The resulting sulfonate esters, such as tosylates and mesylates, are excellent substrates for nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

Table 1: Common Sulfonylation Reactions for Alcohols

| Sulfonylating Agent | Reagent Name | Typical Base | Resulting Sulfonate Ester |

|---|---|---|---|

| TsCl | p-Toluenesulfonyl chloride | Pyridine, Triethylamine | Tosylate |

| MsCl | Methanesulfonyl chloride | Triethylamine | Mesylate |

This transformation is foundational for further synthetic manipulations, enabling the introduction of a wide variety of nucleophiles at the benzylic position.

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules (e.g., Clopidogrel precursors)

While this compound is a valuable synthetic building block, it is crucial to distinguish it from its isomer, methyl 2-(2 -chlorophenyl)-2-hydroxyacetate, which is a key precursor in the industrial synthesis of the antiplatelet drug Clopidogrel. rug.nldrugfuture.com The specific ortho-chloro substitution is essential for the final cyclization step that forms the thienopyridine ring system of Clopidogrel. patsnap.com

Although not a direct precursor to Clopidogrel, the 4-chloro isomer serves as an intermediate for other complex molecules. For instance, the structurally related (4-chlorophenyl)(hydroxy)methyl moiety is found in the active metabolite of the lipid-lowering drug fenofibrate. nih.govkarger.com The synthesis of this and other pharmacologically relevant molecules often involves the creation of a carbon framework where a substituted phenyl group is attached to a hydroxyl-bearing carbon, highlighting the potential utility of this compound in medicinal chemistry.

Conjugation Reactions with Biomolecules and Heterocyclic Systems

In a biological context, xenobiotics like this compound are subject to Phase II metabolism, which involves conjugation reactions to increase water solubility and facilitate excretion. drughunter.comuomus.edu.iqnih.gov The primary functional groups susceptible to this are the hydroxyl group and the ester, which can be hydrolyzed to a carboxylic acid.

The secondary alcohol can undergo glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from an activated coenzyme (UDPGA) to the hydroxyl group, forming an O-glucuronide. nih.govpharmacy180.comwikipedia.org This is a major metabolic pathway for many drugs and xenobiotics containing alcohol functionalities. nih.govhelsinki.fi Similarly, sulfation can occur, where a sulfotransferase (SULT) enzyme transfers a sulfonate group to the alcohol, forming a sulfate ester. upol.cz

The ester group can first be hydrolyzed by esterase enzymes to form 4-chloromandelic acid and methanol (B129727). The resulting carboxylic acid can then be conjugated, for example, with glucuronic acid to form an acyl glucuronide, or with amino acids like glycine. pharmacy180.comnih.gov

Table 2: Potential Phase II Metabolic Conjugation Reactions

| Functional Group | Enzyme Family | Conjugating Agent | Resulting Conjugate |

|---|---|---|---|

| Secondary Alcohol | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | O-Glucuronide |

| Secondary Alcohol | Sulfotransferases (SULTs) | Sulfonate (from PAPS) | Sulfate Ester |

| Carboxylic Acid (post-hydrolysis) | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | Acyl Glucuronide |

These conjugation reactions are critical for the detoxification and clearance of foreign compounds from the body. uomus.edu.iq

Exploration of Novel Chemical Transformations Utilizing the Hydroxy and Ester Functionalities

The dual functionality of this compound allows for a wide array of chemical transformations beyond simple sulfonylation.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, yielding methyl 2-(4-chlorophenyl)-2-oxoacetate, a valuable α-keto ester. Various oxidizing agents can be employed, from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin oxidation. Catalytic oxidation using molecular oxygen with a suitable catalyst system is also an efficient and environmentally friendly approach. researchgate.net

Reactions of the Ester Group: The methyl ester functionality can undergo several important transformations:

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidic workup, will hydrolyze the ester to the corresponding carboxylic acid, 4-chloromandelic acid. saskoer.ca

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, altering the properties of the ester.

Amidation: The ester can be converted directly to an amide by reacting with ammonia or a primary or secondary amine. This reaction is often facilitated by heating or by using specific catalysts. mdpi.comnih.govgoogle.comfishersci.it

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in 1-(4-chlorophenyl)ethane-1,2-diol. Using milder reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. libretexts.orglibretexts.org

Grignard Reaction: Reaction with two equivalents of a Grignard reagent (R-MgX) will convert the ester into a tertiary alcohol, with the addition of two identical 'R' groups to the carbonyl carbon. libretexts.orglibretexts.org

These varied reactions underscore the compound's potential as a versatile starting material for synthesizing a broad range of derivatives.

Sustainable Synthesis Approaches

Flow Chemistry for Process Optimization and Safety

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch manufacturing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.org This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety profiles, and improved scalability. beilstein-journals.orgresearchgate.net By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time is achieved, which is often difficult in large batch reactors. researchgate.net This level of control allows for the safe use of highly reactive reagents and the exploration of reaction conditions, like high temperatures and pressures, that are often inaccessible in batch processing, leading to higher yields and purities. nih.govacs.org The small reactor volumes inherent in flow systems significantly mitigate the risks associated with exothermic reactions or the handling of hazardous materials. acs.orgresearchgate.net

The design and engineering of continuous flow reactors are critical to harnessing the full potential of this technology. Reactors can range from simple coiled tubes (tube reactors) to more complex microreactors or packed-bed reactors containing a solid catalyst or reagent. The choice of reactor depends on the specific requirements of the chemical transformation involved in the synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Key engineering aspects include:

Material of Construction: Reactors are typically made from inert materials like glass, stainless steel, or specialized polymers (e.g., PFA) to prevent corrosion and unwanted side reactions.

Heat Exchange: Efficient heat exchangers are integrated to precisely control the temperature of the reaction, which is crucial for managing reaction kinetics and preventing thermal runaway.

Mixing: Effective mixing of reagents is vital for reaction efficiency. This can be achieved through static mixers within the reactor tubes or by the design of the reactor channels themselves.

Pressure Control: Back-pressure regulators are used to maintain the reaction mixture in a single phase, even above the solvent's atmospheric boiling point, enabling higher reaction temperatures and accelerated reaction rates. flinders.edu.au

For a multi-step synthesis, different reactor modules can be connected in sequence, a process known as "telescoping," which avoids the need for isolation and purification of intermediates, thereby reducing waste and operator exposure. acs.orgnih.govwhiterose.ac.uk

Table 1: Comparison of Flow Reactor Types for Chemical Synthesis

| Reactor Type | Key Features | Typical Applications in Synthesis | Engineering Considerations |

| Tube/Coil Reactor | Simple design, consists of coiled tubing. | Homogeneous reactions, reactions with moderate exothermicity. | Material compatibility, tube diameter for flow rate, length for residence time. |

| Microreactor | Features micro-structured channels (micrometer scale). | Fast and highly exothermic reactions, precise process control. | Prone to clogging with solids, high surface-to-volume ratio. |

| Packed-Bed Reactor | Contains a solid material (e.g., catalyst, scavenger resin). | Heterogeneous catalysis, reactions requiring solid-supported reagents. | Catalyst stability, pressure drop across the bed, uniform flow distribution. |

| Continuously Stirred Tank Reactor (CSTR) | A tank with continuous inflow and outflow, ensuring good mixing. | Reactions where mixing is critical, maintaining constant concentration. | Can be connected in series to approximate plug flow behavior. nih.gov |

A significant advantage of flow chemistry is the ability to integrate real-time process analytical technology (PAT) and continuous purification steps. rsc.orgbeilstein-journals.org In-line analytics, such as HPLC, UV-Vis, or IR spectroscopy, can be coupled with the flow system to monitor reaction progress, yield, and impurity formation in real-time. nih.govwhiterose.ac.uk This data-rich approach allows for rapid process optimization and ensures consistent product quality. researchgate.netrsc.org

Integrated purification is key to enabling multi-step telescoped syntheses. beilstein-journals.orgnih.gov Unwanted byproducts or excess reagents from one step can be removed before the reaction stream enters the next reactor. beilstein-journals.org This avoids downstream complications and eliminates the need for traditional, often wasteful, batch work-ups. nih.gov

Common in-line purification techniques include:

Liquid-Liquid Extraction: Using membrane-based separators to continuously separate aqueous and organic phases. beilstein-journals.org

Scavenger Resins: Packed-bed reactors filled with resins that selectively bind to and remove impurities or excess reagents. nih.govthieme-connect.de

Continuous Crystallization: Controlled cooling of the product stream to induce crystallization, allowing for the isolation of a pure solid product.

Distillation/Evaporation: For the removal of volatile solvents or impurities. nih.gov

By combining synthesis, in-line analysis, and purification into a single, automated system, the efficiency, safety, and sustainability of producing compounds like this compound can be dramatically improved. beilstein-journals.orgbeilstein-journals.org

Green Chemistry Principles Implementation

The synthesis of this compound can be made more sustainable by applying the twelve principles of green chemistry. msu.edupeptide.com These principles provide a framework for chemists and chemical engineers to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This approach focuses on preventing pollution at its source, maximizing the incorporation of all materials into the final product, and minimizing energy requirements. msu.edunih.gov

Preventing waste is a cornerstone of green chemistry. msu.edunih.gov In chemical synthesis, waste is often quantified using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the final product. unibo.it A lower PMI indicates a more efficient and less wasteful process.

Strategies to reduce waste in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. msu.edugreenchemistry-toolkit.org Catalytic reactions are often superior to stoichiometric ones as they are more atom-economical. nih.gov

Telescoping Reactions: As facilitated by flow chemistry, combining multiple synthetic steps without intermediate work-ups reduces the number of unit operations and the associated solvent and material waste. nih.govacs.org

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can often be recycled. nih.gov

Solvent Recycling: Implementing procedures to recover and reuse solvents can drastically lower the PMI of a process. greenchemistry-toolkit.org

Table 2: Key Green Chemistry Metrics for Waste Reduction

| Metric | Formula | Goal | Significance |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Maximize | Measures the efficiency of a reaction in converting reactant atoms to product atoms. msu.edu |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize | Provides a holistic view of process efficiency, including all solvents, reagents, and process aids. unibo.it |

| E-Factor | Total waste (kg) / Product (kg) | Minimize | Directly quantifies the amount of waste generated per unit of product. msu.edu |

Solvents constitute a large portion of the mass in a typical chemical process and are a major contributor to its environmental impact. whiterose.ac.uk The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries or, if possible, their complete elimination. msu.edu Traditional solvents like dichloromethane (B109758) are often toxic and environmentally persistent. whiterose.ac.uk

Research into greener solvents has identified several alternatives that are derived from renewable resources, have a better safety profile, and are more biodegradable. sigmaaldrich.comresearchgate.net For the synthesis of this compound, replacing conventional solvents with these greener alternatives could significantly improve the process's sustainability.

Table 3: Potential Greener Solvent Alternatives

| Greener Solvent | Origin/Type | Key Advantages | Potential Applications |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from corncobs) | Higher boiling point and greater stability than THF; forms an azeotrope with water for easy removal. sigmaaldrich.comresearchgate.net | Alternative to THF and dichloromethane in organometallic reactions. sigmaaldrich.com |

| Cyclopentyl Methyl Ether (CPME) | Synthetic Ether | High boiling point, low peroxide formation, hydrophobic nature. sigmaaldrich.comresearchgate.net | Replacement for THF, MTBE, and 1,4-dioxane. sigmaaldrich.com |

| Ethyl Lactate | Bio-based (from fermentation) | Biodegradable, non-toxic, high boiling point. researchgate.netmostwiedzy.pl | Green solvent for various organic reactions and extractions. mostwiedzy.pl |

| p-Cymene | Bio-based (from terpenes) | High boiling point, derived from renewable sources. researchgate.net | Alternative to toluene (B28343) for reactions requiring higher temperatures. researchgate.net |

The sixth principle of green chemistry states that energy requirements should be recognized for their environmental and economic impacts and should be minimized. msu.edu Synthetic methods should ideally be conducted at ambient temperature and pressure. nih.gov Industrial chemical production is a significant consumer of energy, contributing to greenhouse gas emissions. researchgate.net

Improving energy efficiency in the synthesis of this compound can be achieved through several avenues:

Catalyst Development: Highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

Heat Integration: In a large-scale plant, heat generated from an exothermic process can be captured and used to provide energy for an endothermic process or for other heating requirements, a practice known as heat integration. repec.org

Use of Alternative Energy Sources: Exploring the use of microwave irradiation or sonication can sometimes accelerate reactions and reduce the need for conventional heating. mdpi.com

By systematically evaluating and optimizing each step of the synthesis, from the choice of raw materials to the final purification, significant improvements in energy efficiency can be realized, leading to a more cost-effective and environmentally responsible manufacturing process. researchgate.net

Biocatalysis for Enantioselective Processes

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a sustainable and efficient alternative to traditional chemical methods for producing chiral molecules like this compound. This section explores the application of enzyme-mediated reactions, whole-cell biotransformations, and the engineering of enzymes to enhance these processes.

Enzyme-Mediated Reductions and Oxidations

The asymmetric reduction of the prochiral ketone, methyl 2-(4-chlorophenyl)-2-oxoacetate, is the most direct enzymatic route to enantiomerically pure this compound. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which utilize a cofactor, often nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), as a hydride source.

The stereoselectivity of these enzymes is a key advantage, allowing for the production of either the (S)- or (R)-enantiomer with high enantiomeric excess (ee). nih.govrsc.org The choice of enzyme is critical, as different ADHs and KREDs can exhibit opposite enantiopreferences for the same substrate. For instance, while many reductases produce the (S)-alcohol, others can be found or engineered to yield the (R)-enantiomer. Research has demonstrated the successful application of various KREDs, both as isolated enzymes and within whole microbial cells, for the highly enantiospecific reduction of prochiral ketones to their corresponding homochiral alcohols. researchgate.net

Oxidation reactions, though less common for the synthesis of this specific hydroxyester from its corresponding diol, are another facet of enzyme-mediated processes. In principle, a highly enantioselective oxidation of a racemic mixture of this compound could be employed in a kinetic resolution strategy to isolate one enantiomer.

A summary of representative enzyme-mediated reductions for analogous α-keto esters is presented below:

| Enzyme Source | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| Candida glabrata | Ethyl-2-oxo-4-phenyl butyrate | (R)-ethyl-2-hydroxy-4-phenylbutyrate | >99% |

| Lactobacillus kefir | Various diaryl ketones | (R)-diaryl alcohols | >99% |

| Sporobolomyces salmonicolor | 3-(dimethylamino)-1-phenylpropan-1-one | (R)-3-(dimethylamino)-1-phenylpropan-1-ol | up to 95% |

Whole-Cell Biotransformations for Chiral Product Formation

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes. Whole-cell systems contain the necessary enzymes and have an innate mechanism for cofactor regeneration, which is crucial for the economic feasibility of redox reactions. This eliminates the need to add expensive cofactors like NADH or NADPH to the reaction mixture. Various microorganisms, including yeasts, bacteria, and fungi, have been identified as effective catalysts for the asymmetric reduction of ketones.

For the production of chiral alcohols, yeasts of the Candida genus are frequently employed. For example, Candida ontarioensis has been used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, achieving high yield and excellent enantioselectivity. researchgate.net The application of whole cells is a well-established and practical approach for synthesizing chiral intermediates. researchgate.netmdpi.com

The process of whole-cell biotransformation for producing (S)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate would involve incubating methyl 2-(4-chlorophenyl)-2-oxoacetate with a selected microorganism. The cells can be used in a "resting state" after being grown and harvested. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize both conversion and enantioselectivity.

Key findings from relevant whole-cell biotransformation studies are highlighted in the table below:

| Microorganism | Substrate Class | Product | Key Advantages |

| Candida ontarioensis | Chloro-substituted acetophenones | Chiral chloro-alcohols | High enantioselectivity and yield. researchgate.net |

| Bacillus subtilis | Acetophenone derivatives | Chiral hydroxy-ethyl-phenyl esters | In-built cofactor regeneration. |

| Various Yeasts & Bacteria | General ketones and α-keto esters | Chiral alcohols and hydroxyesters | Cost-effective, no need for external cofactor addition. |

Engineering of Enzymes for Enhanced Activity and Selectivity

While naturally occurring enzymes provide a good starting point, their properties are often not ideal for industrial applications. Protein engineering has become an indispensable tool for improving enzyme stability, activity, and, most importantly, stereoselectivity. rsc.org Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with desired characteristics.

For the synthesis of this compound, engineering an alcohol dehydrogenase could focus on several aspects:

Enhancing Activity: Mutations can be introduced to reduce steric hindrance in the enzyme's active site, allowing for better accommodation of bulky substrates like methyl 2-(4-chlorophenyl)-2-oxoacetate. rsc.org

Improving Selectivity: By modifying amino acid residues that interact with the substrate, it is possible to fine-tune the binding orientation and achieve higher enantioselectivity. researchgate.net

Inverting Enantiopreference: In some cases, it is desirable to produce the opposite enantiomer. Strategic mutations can alter the enzyme's stereochemical preference, providing access to both (S)- and (R)-products from the same precursor. researchgate.net

Recent advancements in computational modeling and enzyme-substrate docking have enabled a more rational approach to enzyme engineering. rsc.orgresearchgate.net By understanding the structural basis for substrate binding and catalysis, researchers can predict the effects of specific mutations, thereby accelerating the development of highly efficient and selective biocatalysts. rsc.org

The impact of enzyme engineering is summarized in the following table:

| Engineering Strategy | Target Enzyme | Improvement Achieved |

| Iterative "shrinking mutagenesis" | Lactobacillus kefiri ADH | Increased activity and >99% ee for diaryl ketones. rsc.org |

| Combinatorial active-site saturation | Sporobolomyces salmonicolor Carbonyl Reductase | Reversal of enantioselectivity from (S) to (R) with up to 95% ee. researchgate.net |

| Directed Evolution | Ketoreductases (KREDs) | Enhanced stability, activity, and selectivity for industrial-scale synthesis of chiral alcohols. |

Future Research Directions

Exploration of Novel and Highly Efficient Synthetic Methodologies

The future of synthesizing Methyl 2-(4-chlorophenyl)-2-hydroxyacetate and its analogs hinges on the development of more efficient, sustainable, and cost-effective methodologies. While classical approaches such as the reduction of corresponding keto-esters using reagents like sodium borohydride have been documented for similar structures, future research will likely focus on catalytic and greener alternatives. nih.gov

Key areas for exploration include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis could enable novel bond formations and functional group transformations under mild conditions, potentially reducing the need for harsh reagents.

Biocatalysis: Employing enzymes or whole-cell systems could provide highly selective and environmentally benign routes to the target compound. The identification and engineering of specific enzymes (e.g., ketoreductases) could facilitate highly efficient and enantioselective syntheses.

Research in these areas will aim to not only improve the efficiency of existing routes but also to uncover entirely new synthetic pathways that minimize waste and energy consumption.

Advancement in Enantioselective Catalysis for this compound and its Derivatives

Since this compound possesses a chiral center, the development of advanced enantioselective catalytic systems is of paramount importance, particularly for its potential applications in pharmaceuticals and materials science. The biological activity of chiral molecules is often dependent on their specific stereoisomer.

Future research will likely concentrate on:

Chiral Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. nih.gov Developing specific organocatalysts for the asymmetric reduction of a precursor ketone or other asymmetric transformations could yield high enantiomeric excess (e.e.).

Transition Metal Catalysis: Designing novel chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Iridium) can lead to highly effective catalysts for asymmetric hydrogenation or transfer hydrogenation reactions.

Computational Catalyst Design: Leveraging computational chemistry to model catalyst-substrate interactions will accelerate the discovery and optimization of new chiral catalysts, making the process more rational and less reliant on empirical screening.

The goal is to establish robust and scalable methods for producing specific enantiomers of this compound and its derivatives with near-perfect stereocontrol.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of this compound. The integration of advanced analytical techniques with high-level computational studies will provide unprecedented insight into the molecular dynamics of its formation and reactions.

Future directions include:

In-situ Spectroscopic Monitoring: Techniques such as in-situ FT-IR and NMR spectroscopy allow for real-time tracking of reactant consumption and product formation, helping to identify transient intermediates and elucidate complex reaction pathways. mdpi.com

Advanced Mass Spectrometry: Methods like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to detect and characterize key intermediates, even at very low concentrations. mdpi.com

Density Functional Theory (DFT) Calculations: Computational studies using DFT can be employed to model reaction energy profiles, transition state geometries, and the electronic properties of molecules. ias.ac.in This can help rationalize experimental observations and predict the outcomes of new reactions. Comparing simulated vibrational spectra with experimental data can further validate molecular structures. mdpi.comias.ac.in

These combined approaches will lead to a more fundamental understanding of the compound's chemical behavior, facilitating more precise control over its synthesis and reactivity.

Discovery of New Derivatization Pathways and Applications in Chemical Biology

Exploring new derivatization pathways for this compound can unlock a wide range of new applications, particularly in the field of chemical biology. By modifying the core structure, researchers can tune its physicochemical properties and introduce new functionalities.

Promising areas for future research are:

Synthesis of Bioactive Conjugates: The hydroxyl and ester functional groups serve as convenient handles for conjugation to other molecules, such as peptides, fluorophores, or known pharmacophores. This could lead to the development of targeted therapeutic agents or molecular probes.

Metal Complexation: The compound can act as a ligand for various metal ions, leading to the formation of coordination complexes with potentially novel catalytic, antibacterial, or antioxidant properties. mdpi.com

Development of Prodrugs: Derivatization could be used to create prodrugs that improve the bioavailability or targeting of a parent drug molecule, with the core this compound structure being released under specific physiological conditions.

Screening for Biological Activity: Synthesizing a library of derivatives and screening them for various biological activities, such as antiproliferative or enzymatic inhibitory effects, could identify new lead compounds for drug discovery. nih.gov

This exploration will expand the utility of this compound beyond its current scope, positioning it as a versatile building block in medicinal chemistry and chemical biology.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Future applications in this domain include: